The synthesis of MC2392 has been documented in various studies, highlighting its development as part of research focused on improving treatment outcomes for acute promyelocytic leukemia. The compound was synthesized through a series of chemical reactions that integrate components known for their individual efficacy against cancer .
MC2392 is classified as a hybrid compound due to its dual functionality—acting both as a retinoid and an HDAC inhibitor. This classification places it within the broader categories of anticancer agents and epigenetic modulators, which are increasingly recognized for their potential in cancer therapy .
The synthesis of MC2392 involves several key steps that integrate various chemical transformations. The process begins with the preparation of N-(2-, 3-, 4-aminophenyl)retinamides, which are then subjected to specific reactions to yield the final compound.
MC2392 features a complex molecular structure that reflects its hybrid nature.
MC2392 undergoes several chemical reactions upon administration, primarily targeting histone deacetylases within cancer cells.
The mechanism by which MC2392 exerts its effects involves multiple cellular pathways.
Understanding the physical and chemical properties of MC2392 is essential for its application in therapeutic settings.
MC2392 holds significant promise in scientific research and clinical applications.
MC2392 emerged from innovative efforts to overcome limitations of conventional cancer therapies. Developed in 2014, this hybrid molecule strategically combines all-trans retinoic acid (ATRA)—a cornerstone in acute promyelocytic leukemia (APL) treatment—with the 2-aminoanilide tail of the histone deacetylase inhibitor (HDACi) MS-275. The design rationale leveraged the physical proximity of retinoid and HDAC-binding proteins within the PML-RARα oncogenic complex, unique to APL. By tethering these pharmacophores, researchers aimed to achieve context-selective targeting absent in standalone HDAC inhibitors or retinoids [1] [3]. Initial biochemical characterization revealed MC2392 possessed weak ATRA-like activity and negligible classical HDAC inhibition, distinguishing it from non-selective epigenetic modulators [1].
Table 1: Key Developmental Milestones of MC2392
Year | Event | Significance |
---|---|---|
2014 | First synthesis & characterization | Hybrid retinoid-HDACi structure validated; selective mechanism proposed [1] |
2014 | In vitro & in vivo APL models tested | Demonstrated caspase-8-dependent apoptosis in PML-RARα-positive cells [1] |
2015+ | Commercial availability (research-only) | Enabled broader mechanistic studies [3] |
MC2392’s significance lies in its proof-of-concept for precision epigenetic therapy. Unlike pan-HDAC inhibitors (e.g., vorinostat), which disrupt global acetylation, MC2392 selectively inhibits HDACs resident in the PML-RARα repressive complex. Genome-wide epigenetic analyses (ChIP-Seq) in APL-derived NB4 cells showed H3K9K14ac hyperacetylation changes at only a subset of PML-RARα-binding sites (e.g., near the TGM2 gene), confirming spatial specificity [1] [4]. RNA sequencing further revealed altered expression of stress-response (RIP1) and apoptosis genes (caspase-8), triggering rapid ROS production and caspase-8-dependent death. Critically, MC2392 spared non-APL cancer cells, underscoring its dependence on the PML-RARα oncoprotein for activity [1] [3].
Its chemical structure—(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide—enables dual engagement of RARα and HDAC surfaces within the oncogenic complex, making it a template for future hybrid drugs [3].
Table 2: Comparative Mechanism of MC2392 vs. Classical Agents
Agent | Primary Target | Epigenetic Selectivity | APL-Specific Killing |
---|---|---|---|
MC2392 | PML-RARα/HDAC complex | High (context-specific) | Yes [1] |
ATRA | RARα | None | Partial |
MS-275 (HDACi) | Pan-HDAC | Low (global) | No |
Despite its promise, MC2392 faces unresolved questions:
Ongoing research focuses on structural optimization (e.g., improved pharmacokinetics) and combinatorial regimens (e.g., with oxidative stress inducers) to address these gaps [3].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9